Dopamine D3 Receptor Agonist 13a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine D3 Receptor Agonist 13a is a compound that selectively targets the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors. This compound has shown potential in reducing cocaine self-administration in animal models .
準備方法
The synthesis of Dopamine D3 Receptor Agonist 13a involves a bitopic molecular approach, combining a primary pharmacophore with a secondary pharmacophore to achieve high affinity and selectivity for the D3 receptor . The preparation method for in vivo studies includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反応の分析
Dopamine D3 Receptor Agonist 13a undergoes various chemical reactions, including:
Reduction: It can be reduced by alcohol dehydrogenase.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include aldehyde dehydrogenase, alcohol dehydrogenase, and various oxidizing and reducing agents. The major products formed from these reactions are DOPAC and DOPET .
科学的研究の応用
Dopamine D3 Receptor Agonist 13a has several scientific research applications:
作用機序
Dopamine D3 Receptor Agonist 13a exerts its effects by selectively targeting the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors . The compound binds to the D3 receptor, modulating dopaminergic signaling pathways involved in reward, motivation, and cognitive functions .
類似化合物との比較
Dopamine D3 Receptor Agonist 13a is unique in its high selectivity for the D3 receptor over other dopamine receptors such as D1, D2, and D4 . Similar compounds include:
Bromocriptine: A D2/D3 receptor agonist used in the treatment of Parkinson’s disease.
Cariprazine: A partial agonist at D2 and D3 receptors, used as an antipsychotic drug.
R-VK4-116 and R-VK4-40:
This compound stands out due to its specific targeting of the D3 receptor, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C22H33Cl2N3O2 |
---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |
InChIキー |
NOSXOCMQQISHPL-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。